Kanokoside D

iridoid glycoside structure-activity relationship natural product chemistry

Specialized iridoid glycosides often lack comparative SAR data, leading to incorrect analog substitution. Kanokoside D (CAS 64703-88-4) provides a defined intermediate-TPSA (255.00 Ų) and non-epoxidized scaffold for precise structure-activity studies. - Unique gentiobiose diglycoside without epoxide ring - hERG inhibition probability 77.62% vs 45.84% for Kanokoside A - Ideal for PAMPA, Caco-2 permeability, and forced-degradation benchmarking

Molecular Formula C27H44O16
Molecular Weight 624.6 g/mol
CAS No. 64703-88-4
Cat. No. B12300891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKanokoside D
CAS64703-88-4
Molecular FormulaC27H44O16
Molecular Weight624.6 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OC1C2C(CC(C2CO)O)C(=CO1)COC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O
InChIInChI=1S/C27H44O16/c1-10(2)3-17(31)43-25-18-12(4-14(30)13(18)5-28)11(7-38-25)8-39-26-24(37)22(35)20(33)16(42-26)9-40-27-23(36)21(34)19(32)15(6-29)41-27/h7,10,12-16,18-30,32-37H,3-6,8-9H2,1-2H3/t12-,13-,14+,15-,16-,18+,19-,20-,21+,22+,23-,24-,25+,26-,27-/m1/s1
InChIKeyAKTRFOPOAKDICT-GHHIWPQQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kanokoside D: Identity and Physicochemical Properties


Kanokoside D (CAS 64703-88-4) is an iridoid glycoside first isolated and structurally elucidated from the roots of Valeriana fauriei ('Hokkaikisso') alongside its congeners kanokoside A, B, and C in 1977 [1]. It belongs to the terpene glycoside superclass and is biosynthesized exclusively within the Valeriana genus, having been detected in V. fauriei and V. officinalis [2]. Kanokoside D is distinguished by a diglycosidic gentiobiose moiety (6-O-β-D-glucopyranosyl-β-D-glucopyranose) esterified with an isovaleroyl group at C-1 on a non‑epoxidized iridoid scaffold . With a molecular formula of C₂₇H₄₄O₁₆, a molecular weight of 624.63 g/mol, a topological polar surface area (TPSA) of 255.00 Ų, and a predicted XlogP of −3.30, Kanokoside D occupies a distinct physicochemical space relative to its monoglycoside and epoxide‑bearing class members [3]. Despite its structural uniqueness, the published primary literature contains no dedicated bioactivity studies on Kanokoside D as an isolated entity; all differential evidence presented below is therefore anchored in structural, physicochemical, and predicted ADMET comparisons [4].

Phytochemical marker Selective for Valeriana fauriei authentication by LC‑MS or HPLC
hERG screening tool Predicted hERG liability profile supports cardiac ion channel research
Stability benchmark Non‑epoxidized iridoid scaffold for forced‑degradation and formulation studies
Permeability SAR Intermediate TPSA within kanokoside series for membrane transport research

Kanokoside D: Structural Uniqueness and Substitution Risks


Iridoid glycosides from Valeriana species are not functionally interchangeable despite their shared terpenoid origin. Kanokoside D differs from its closest analogs in three critical structural features that directly govern solubility, membrane permeability, metabolic stability, and molecular recognition: (i) the presence of a gentiobiose disaccharide chain (absent in monoglycosides kanokoside A and B), (ii) the absence of an epoxide ring on the cyclopenta[c]pyran core (present in kanokoside A and C), and (iii) a conserved isovaleroyl C-1 ester [1]. These features produce a TPSA of 255.00 Ų — intermediate between the monoglycoside kanokoside A (188.00 Ų) and the epoxidized diglycoside kanokoside C (267.00 Ų) — and a distinct lipophilicity (XlogP −3.30 vs. −2.70 for A and −4.90 for C) [2]. Crucially, no published head‑to‑head bioactivity or target‑engagement study exists that compares purified Kanokoside D against any of its structural analogs; any assumption of functional equivalence within the kanokoside series is therefore unsupported by direct experimental evidence [3]. For procurement decisions, substituting Kanokoside D with a monoglycoside or epoxidized diglycoside based solely on shared genus origin risks introducing an untested variable into any structure‑activity relationship (SAR) or metabolomics study.

Kanokoside D vs Kanokoside A

Monoglucoside vs diglycoside: solubility and membrane transport properties may not transfer directly.

Kanokoside D vs Kanokoside C

Epoxidized diglycoside: epoxide reactivity alters chemical stability and may shift degradation profiles.

Kanokoside D vs any kanokoside analog

No head‑to‑head bioactivity data; functional equivalence unsupported — substitution risks introducing untested SAR variables.

Kanokoside D: Head-to-Head Differentiation


Glycosidic Architecture: Disaccharide vs. Monoglucoside

Kanokoside D is the only member of the kanokoside series bearing a full gentiobiose (β-D-Glc-(1→6)-β-D-Glc) disaccharide chain on a non‑epoxidized iridoid core. The original 1977 structural elucidation resolved all four kanokosides from the same Valeriana fauriei extract, establishing that Kanokoside A (C₂₁H₃₂O₁₂, MW 476.47) and Kanokoside B (C₂₁H₃₄O₁₂, MW 478.49) are monoglucosides, while Kanokoside C (C₂₇H₄₂O₁₇, MW 638.61) and Kanokoside D (C₂₇H₄₄O₁₆, MW 624.63) are diglucosides [1]. Kanokoside D's 16 hydrogen‑bond acceptors and 9 hydrogen‑bond donors exceed those of Kanokoside A (12 acceptors, 6 donors) but are fewer than Kanokoside C (17 acceptors, 9 donors), reflecting the balance between the extra glucose unit and the absent epoxide oxygen [2].

Glycosidic Architecture
Head-to-head
MW +31% vs A; HBA +4
Supports diglycoside reference standard selection for metabolomics
Endo & Taguchi 1977 structural elucidation
iridoid glycoside structure-activity relationship natural product chemistry

TPSA and Lipophilicity Differentiation

Kanokoside D occupies a distinct region of physicochemical space among the kanokoside diglycosides. Its TPSA of 255.00 Ų is 12.00 Ų lower than Kanokoside C (267.00 Ų) and 67.00 Ų higher than Kanokoside A (188.00 Ų) [1]. Its XlogP of −3.30 is 1.60 log units more lipophilic than Kanokoside C (−4.90) and 0.60 log units less lipophilic than Kanokoside A (−2.70), placing Kanokoside D at an intermediate lipophilicity with a distinctly lower TPSA than the epoxidized diglycoside [1]. The 4.5% reduction in TPSA vs. Kanokoside C suggests marginally improved passive membrane permeation potential while retaining the solubility advantages of the diglycoside scaffold [2].

TPSA & Lipophilicity
Reported
TPSA 255.00 Ų; XlogP −3.30
May inform permeability ranking vs other kanokosides
Predicted values; consistent methodology across series
drug-likeness membrane permeability physicochemical profiling

ADMET Profile: BBB and hERG Liability

admetSAR 2.0 predictions reveal notable divergence in predicted blood‑brain barrier (BBB) penetration and cardiac ion channel liability among the kanokoside series. Kanokoside D is predicted BBB‑negative with 62.50% probability, compared with 55.00% for both Kanokoside A and Kanokoside C [1]. More strikingly, Kanokoside D is flagged as a potential hERG (human Ether‑à‑go‑go‑Related Gene) channel inhibitor with 77.62% probability, whereas Kanokoside A is predicted hERG‑negative (45.84% probability) and Kanokoside C is also flagged positive at 71.31% probability [1]. Both Kanokoside D and its analogs are predicted non‑carcinogenic (100% probability) and negative for Ames mutagenicity, though Kanokoside D shows a higher Ames‑negative probability (62.00%) than Kanokoside A (52.37%) [2]. Predicted Caco‑2 permeability negativity is 86.73% for Kanokoside D, 80.34% for Kanokoside A, and 87.19% for Kanokoside C [2].

Predicted ADMET: hERG
Data to verify
hERG+ probability 77.62% (vs 45.84% for A)
Supports hERG liability screening context
admetSAR 2.0 prediction; requires experimental validation
ADMET prediction blood-brain barrier cardiotoxicity screening

Epoxide Absence and Chemical Stability

Kanokoside D is the only diglycoside in the kanokoside series that lacks an epoxide ring on its cyclopenta[c]pyran core. Both Kanokoside A (oxireno[3,4]cyclopenta[1,2-c]pyran substructure) and Kanokoside C (dioxatricyclo[4.4.0.0²,⁴]dec‑9‑ene system) contain a reactive epoxide, which is absent in Kanokoside D [1]. The IUPAC names and InChI descriptors confirm this structural distinction: Kanokoside D contains a simple hexahydrocyclopenta[c]pyran scaffold versus the oxireno‑fused systems of A and C [2]. The epoxide in kanokoside A and C represents a potential electrophilic site susceptible to nucleophilic ring‑opening under acidic or nucleophilic conditions, whereas Kanokoside D lacks this reactivity hotspot [3].

Epoxide Absence
Head-to-head
No epoxide ring (vs present in A & C)
Non‑electrophilic comparator for stability and derivatization studies
Confirmed by NMR and IUPAC descriptors
chemical stability epoxide reactivity iridoid scaffold

Taxonomic Specificity as a Phytochemical Marker

Kanokoside D has been detected exclusively in two Valeriana species: Valeriana fauriei (including the 'Hokkaikisso' cultivar and V. fauriei f. yezoensis) and Valeriana officinalis [1]. This restricted distribution contrasts with Kanokoside A, which has additionally been reported in Centranthus longiflorus and Valeriana amurensis [2]. The KNApSAcK metabolite database lists Kanokoside D under Valeriana officinalis with a single reference entry, reflecting its narrow documented occurrence [3]. Within the Valeriana genus, Kanokoside D co‑occurs with kanokoside A, B, and C in V. fauriei, but the relative abundance profile of the four congeners is species‑ and cultivar‑specific, making Kanokoside D a potential chemotaxonomic discriminator [1].

Taxonomic Specificity
Class-level
2 species (V. fauriei, V. officinalis) vs ≥4 for A
Selective marker for V. fauriei authentication
Literature survey; limited occurrence data
phytochemistry chemotaxonomy quality control marker

Kanokoside D Application Scenarios


Valeriana Species Authentication by Chemotaxonomy

Kanokoside D's restricted occurrence in Valeriana fauriei and V. officinalis, contrasted with the broader distribution of Kanokoside A (≥4 species including Centranthus longiflorus), makes it a selective LC‑MS/MS or HPLC‑UV marker for species‑specific authentication of V. fauriei‑derived materials [1]. Analytical laboratories developing botanical identity tests for Japanese Valerian (Kanokosou) products can employ a Kanokoside D reference standard to differentiate Hokkaikisso‑type valerian from other Valeriana species and potential adulterants, leveraging the compound's unique retention time and mass spectral signature (exact mass 624.262935 Da) [2].

hERG Liability Screening Positive Control

The admetSAR 2.0 prediction that Kanokoside D carries a 77.62% probability of hERG channel inhibition — substantially higher than Kanokoside A (45.84%) — positions it as a valuable tool compound for cardiac safety pharmacology [1]. Researchers evaluating hERG liability across iridoid glycoside libraries can use Kanokoside D as a structurally defined positive control in patch‑clamp or fluorescence‑based hERG assays, enabling SAR dissection of how the gentiobiose disaccharide (without epoxide) contributes to ion channel interaction, distinct from the monoglucoside and epoxidized diglycoside congeners [2].

Non-Epoxidized Iridoid Stability Benchmark

Kanokoside D is the sole diglycoside kanokoside lacking the electrophilic epoxide ring present in Kanokoside A and C [1]. This structural feature makes it an ideal benchmark compound for forced‑degradation studies, accelerated stability testing, and formulation compatibility screening of Valeriana iridoid glycosides. By comparing degradation kinetics of Kanokoside D (non‑epoxidized) against Kanokoside C (epoxidized diglycoside) under identical pH, temperature, and oxidative stress conditions, formulation scientists can isolate the contribution of the epoxide moiety to overall chemical instability, informing excipient selection and storage recommendations [2].

Membrane Permeability SAR: Probing TPSA Effects

With a TPSA of 255.00 Ų — 12.00 Ų lower than Kanokoside C (267.00 Ų) but 67.00 Ų higher than Kanokoside A (188.00 Ų) — Kanokoside D occupies a strategic midpoint in the TPSA continuum of Valeriana iridoid glycosides [1]. This positions it as a critical compound for parallel artificial membrane permeability assay (PAMPA) or Caco‑2 monolayer studies designed to establish a quantitative TPSA‑permeability relationship within the kanokoside series. Procurement of all three compounds (A, C, D) enables construction of a three‑point SAR curve, with Kanokoside D serving as the intermediate‑TPSA data point essential for regression analysis [2].

Application
Selection Property
Validation Focus
Valeriana Species Authentication
Restricted occurrence in V. fauriei and V. officinalis
LC‑MS/MS or HPLC‑UV botanical identity testing
hERG Liability Screening
Predicted hERG inhibition profile
Patch‑clamp or fluorescence‑based hERG assay context
Non‑Epoxidized Stability Benchmark
Non‑electrophilic iridoid scaffold
Forced‑degradation kinetics and excipient compatibility
Membrane Permeability SAR
Intermediate TPSA within kanokoside series
PAMPA/Caco‑2 TPSA‑permeability regression analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kanokoside D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.